molecular formula C16H13ClFN3O3S2 B2618284 N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886956-21-4

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2618284
CAS No.: 886956-21-4
M. Wt: 413.87
InChI Key: XHSJHIIDJRNENT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiadiazine ring, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling agents or catalysts may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its benzothiadiazine and chlorophenyl moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

The presence of both the fluorine atom and the sulfanyl group in N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may confer unique properties, such as enhanced stability, reactivity, and potential biological activity, compared to its analogs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S2/c17-12-4-2-1-3-10(12)8-19-15(22)9-25-16-20-13-6-5-11(18)7-14(13)26(23,24)21-16/h1-7H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJHIIDJRNENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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